Dichlobenil
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2,6-dichlorobenzonitrile | |
|---|---|---|
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InChI |
InChI=1S/C7H3Cl2N/c8-6-2-1-3-7(9)5(6)4-10/h1-3H | |
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InChI Key |
YOYAIZYFCNQIRF-UHFFFAOYSA-N | |
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Canonical SMILES |
C1=CC(=C(C(=C1)Cl)C#N)Cl | |
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Molecular Formula |
C7H3Cl2N, Array | |
| Record name | DICHLOBENIL | |
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DSSTOX Substance ID |
DTXSID5032365 | |
| Record name | 2,6-Dichlorobenzonitrile | |
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Molecular Weight |
172.01 g/mol | |
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Physical Description |
Dichlobenil is a white solid dissolved or suspended in a water-emulsifiable liquid carrier. The primary hazard is the threat to the environment. Immediate steps should be taken to limit spread to the environment. Can easily penetrate the soil and contaminate groundwater and nearby streams. Can cause illness by inhalation, skin absorption and/or ingestion. Used as a herbicide., White to off-white solid; [ICSC] White solid; Formulated as granular, ready-to-use liquid, soluble concentrate, and wettable powder; [Reference #1] Light grey powder; [Aldrich MSDS], WHITE-TO-OFF-WHITE CRYSTALS WITH CHARACTERISTIC ODOUR. | |
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| Record name | Dichlobenil | |
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Boiling Point |
518 °F at 760 mmHg (USCG, 1999), 270 °C | |
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Flash Point |
Not Applicable. Not flammable. (USCG, 1999) | |
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Solubility |
In water, 14.6 mg/L at 20 °C, Solubility in solvents (w/v) (approx): acetone 5% at 8 °C; benzene 5% at 8 °C; cyclohexanone 7% at 15-20 °C; ethanol 5% at 8 °C; furfural 7% at 8 °C; methylene chloride 10% at 20 °C; methylethylketone 7% at 15-20 °C; tetrahydrofuran 9% at 8 °C; toluene 4% at 20 °C; xylene 5% at 8 °C., Solubility in water: none | |
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Density |
1.3 g/cm³ | |
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Vapor Pressure |
20.94 mmHg at 220 °F (USCG, 1999), 0.00101 [mmHg], 6.6X10-4 mm Hg at 20 °C, Vapor pressure, Pa at 20 °C: 0.073 | |
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| Record name | Dichlobenil | |
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Color/Form |
White crystalline solid | |
CAS No. |
1194-65-6, 104809-79-2 | |
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| Record name | Benzonitrile, 2,6-dichloro-, labeled with carbon-14 | |
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| Record name | 2,6-Dichlorobenzonitrile | |
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| Record name | Dichlobenil [ANSI:BSI:ISO] | |
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| Record name | dichlobenil | |
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Melting Point |
293 to 294.8 °F (USCG, 1999), 144-145 °C, 145-146 °C | |
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Historical Context of Discovery and Early Research Initiatives
The first documented synthesis of 2,6-dichlorobenzonitrile was reported in 1940. oregonstate.edu However, its herbicidal properties were independently discovered later by researchers at Philips-Duphar in the Netherlands and Shell Research Limited in England. oregonstate.edu These initial studies revealed the compound's high toxicity to germinating seeds and the buds of numerous plant species. oregonstate.edu This led to its classification as a pre-emergence herbicide, effective in controlling weed growth before it begins. oregonstate.eduwa.gov
By 1963, research had demonstrated its effectiveness in controlling many rooted aquatic plants and a particular species of attached green algae. oregonstate.edu The United States Department of Agriculture registered 2,6-dichlorobenzonitrile, under the trade name "Casoron," for weed control in various settings, including woody ornamentals, fruit orchards, and aquatic environments. oregonstate.eduapms.org The initial registration of dichlobenil (B1670455) as a pesticide in the U.S. occurred in 1964. epa.gov Early research focused on its pre-emergent herbicidal activity, with applications typically made before weed growth commenced. oregonstate.edu
Synthetic Methodologies and Chemical Transformations
Advanced Synthetic Routes
2,6-Dichlorobenzonitrile is a significant precursor for various chemical syntheses, including the production of esters, amides, carboxylic acids, amines, and nitrogen-containing heterocyclic compounds. patsnap.com Its synthesis can be achieved through several advanced routes, each with distinct advantages and applications.
A well-established method for synthesizing 2,6-dichlorobenzonitrile involves the diazotization of an aromatic amine precursor, followed by a Sandmeyer or Gattermann-type reaction. googleapis.comgoogle.com This pathway typically starts with 2-amino-6-chlorobenzonitrile, which is diazotized in the presence of a mineral acid like hydrochloric acid. googleapis.comgoogle.com The resulting diazonium salt is then converted to 2,6-dichlorobenzonitrile. googleapis.comgoogle.com The use of a copper(I) salt, such as cuprous chloride, as a catalyst in the Sandmeyer reaction is reported to improve the yield of the final product. googleapis.comgoogle.com Good yields can also be obtained using copper in the Gattermann reaction. googleapis.comgoogle.com To enhance the purity and yield of 2,6-dichlorobenzonitrile, the reaction can be carried out in a two-phase system by adding a non-water-miscible organic solvent like benzene (B151609) or toluene. googleapis.comgoogle.com
While direct nitrification pathways to 2,6-dichlorobenzonitrile are less common, the oxidation of a corresponding aniline (B41778) represents a related transformation. For instance, 2,6-dichloroaniline (B118687) can be oxidized to 2,6-dichloronitrobenzene using reagents like peroxytrifluoroacetic acid. orgsyn.org Although this yields a nitro compound and not a nitrile directly, it highlights a relevant transformation of the precursor amine.
Another approach starts from 2,6-dichloroaniline, which is considered a challenging starting material to obtain and is relatively expensive. google.com The diazotization of 2,6-dichloroaniline followed by a cyanation reaction can produce 2,6-dichlorobenzonitrile, but this route is often more suitable for laboratory-scale synthesis due to the use of highly toxic cyanide compounds. google.comforeschem.com
An important industrial route to 2,6-dichlorobenzonitrile begins with the side-chain chlorination of 2,6-dichlorotoluene (B125461). google.comchemicalbook.com This process typically involves the radical chlorination of 2,6-dichlorotoluene to form intermediates such as 2,6-dichlorobenzyl chloride and 2,6-dichlorobenzal chloride. google.com
The synthesis proceeds through the following steps:
Chlorination: 2,6-dichlorotoluene is chlorinated, often under the influence of light or with a catalyst, to produce 2,6-dichlorobenzyl chloride or 2,6-dichlorobenzylidene dichloride. google.comgoogle.com
Hydrolysis: The chlorinated intermediate is then hydrolyzed to form 2,6-dichlorobenzaldehyde (B137635). google.com
Oximation and Dehydration: The resulting aldehyde reacts with hydroxylamine (B1172632) hydrochloride to form 2,6-dichlorobenzaldehyde oxime, which is subsequently dehydrated to yield 2,6-dichlorobenzonitrile. google.comforeschem.comnih.gov
This multi-step process can be optimized to achieve high purity and yield of the final product. google.com
A novel, one-step method for the preparation of 2,6-dichlorobenzonitrile involves the ammonia (B1221849) iodination of 2,6-dichlorobenzyl chloride. patsnap.comgoogle.com This process utilizes elemental iodine as an oxidant and aqueous ammonia as both a reactant and a solvent. patsnap.comgoogle.com The reaction is typically carried out in a hydration kettle at temperatures ranging from 20 to 150°C for a duration of 0.1 to 18 hours. patsnap.comgoogle.com
The addition of a catalyst, such as an ammonium (B1175870) salt (e.g., ammonium iodide, ammonium chloride) or a phase transfer catalyst (e.g., cetyltrimethylammonium chloride), is crucial for the reaction's success. patsnap.comgoogle.com This method is noted for its simple catalyst system, lower energy consumption, and reduced environmental pollution due to the absence of significant by-products. patsnap.comgoogle.com High yields, up to 97.5%, have been reported for this process. patsnap.com
Table 1: Ammonia Iodination of 2,6-Dichlorobenzyl Chloride
| Catalyst | Temperature (°C) | Reaction Time (h) | Yield (%) |
| Cetyltrimethylammonium chloride | 70 | 9 | 97.5 patsnap.com |
| Tetramethylammonium chloride | 70 | 9 | Not Specified patsnap.com |
| Ammonium iodide | 70 | 9 | 97.4 patsnap.com |
Gas-phase ammoxidation of 2,6-dichlorotoluene is a key industrial method for the production of 2,6-dichlorobenzonitrile. chemicalbook.comsmolecule.com This single-step process involves the catalytic reaction of 2,6-dichlorotoluene with ammonia and oxygen (from air) in a fixed-bed or fluidized-bed reactor at elevated temperatures, typically between 300 and 500°C. google.comjustia.com This method is advantageous due to its continuous nature, shortened reaction pathway, and reduced pollution, which contributes to lower production costs. foreschem.com
The reaction is highly exothermic, making catalyst selection and reactor design critical for controlling the process and maximizing yield. justia.com The concentration of reactants in the starting gas mixture is an important parameter; for example, a concentration of 2.6 mole% or more of 2,6-dichlorotoluene has been specified in certain process patents. google.comepo.org Post-reaction, the product is typically cooled and collected from the effluent gas stream. google.comepo.org
Catalytic Systems and Reaction Optimization
The efficiency and selectivity of the synthesis of 2,6-dichlorobenzonitrile, particularly through gas-phase ammoxidation, are heavily dependent on the catalytic system employed.
Vanadium-based catalysts, especially vanadium phosphorus oxide (VPO) systems, are widely utilized in the ammoxidation of substituted toluenes. smolecule.comresearchgate.netpsu.edu For the ammoxidation of 2,6-dichlorotoluene, catalysts containing a V-P-Na system have been shown to be effective. google.comgoogle.com The addition of phosphorus to vanadium-based catalysts can inhibit deep oxidation reactions, thereby improving the selectivity towards the desired nitrile product. researchgate.net However, an increase in the phosphorus to vanadium (P/V) ratio can sometimes lead to a decrease in catalytic activity. researchgate.net
Research has shown that the performance of bulk VPO catalysts can be significantly improved by supporting them on materials like γ-Al2O3 or TiO2 (anatase). researchgate.netcyberleninka.ru The introduction of promoters, such as certain transition metal ions (e.g., Cr, Fe, Co, Mo), can further enhance the yield of 2,6-dichlorobenzonitrile. researchgate.net For instance, promoted VPO catalysts have demonstrated a significant increase in yield compared to their bulk counterparts. researchgate.net The catalytic performance is influenced by factors such as the P/V ratio, the nature of the support, and the calcination temperature, which affects the oxidation states of vanadium. researchgate.net In some processes, the addition of bromine or a bromine compound to a V-P-Na catalytic system has been reported to result in high yields of 2,6-dichlorobenzonitrile. google.com
Table 2: Catalytic Performance in Ammoxidation of 2,6-Dichlorotoluene
| Catalyst System | Support | Conversion of 2,6-Dichlorotoluene (%) | Yield of 2,6-Dichlorobenzonitrile (%) |
| Bulk VPO (low P/V ratio) | None | ~95 researchgate.net | ~55 researchgate.net |
| VPO | γ-Al2O3 | >90 researchgate.net | ~70 researchgate.net |
| Promoted VPOs (Cr, Fe, Co, Mo) | Not specified | Not specified | ~80 researchgate.net |
| V2O5 | γ-Al2O3 | 96 researchgate.net | 79 researchgate.net |
| V-Ti-O Nanocomposite | None | Not specified | 84 researchgate.net |
Influence of Bromine and Bromine Compounds in Catalysis
In a patented process, the addition of bromine and/or a bromine compound to a V-P-Na based catalyst system significantly boosts the product yield. google.com The amount of bromine or its compound is typically in the range of 0.1% to 10% of the weight of 2,6-dichlorotoluene, with a more preferred range being 0.5% to 7.0%. google.com This method is applicable to both fluidized-bed and fixed-bed reactors, demonstrating good catalytic activity in both configurations. google.com
The use of alkyl halides in conjunction with a vanadium-phosphorus catalyst has also been reported to increase the molar yield of 2,6-dichlorobenzonitrile from 58.4% to as high as 86.7%. google.com While not exclusively bromine, this highlights the positive impact of halogen-containing promoters on the reaction.
Furthermore, the photocatalytic oxidative benzylic bromination of 2,6-dichlorotoluene using hydrobromic acid (HBr) and hydrogen peroxide (H₂O₂) presents a green and safe alternative for producing 2,6-dichlorobenzyl bromide, a related intermediate. nih.govnih.govresearchgate.net This process, particularly when conducted in a microchannel reactor, can achieve high conversion rates of 2,6-dichlorotoluene (up to 98.1%) and high yields of the brominated product (91.4%). nih.govnih.govresearchgate.net Kinetic studies of this reaction have been conducted to establish a kinetic model and determine parameters such as the pre-exponential factor and activation energy. researchgate.net
Steric Hindrance Effects on Oxidative Ammonolysis Efficiency
The molecular structure of 2,6-dichlorotoluene presents a significant challenge to its efficient conversion to 2,6-dichlorobenzonitrile. The two chlorine atoms at the ortho positions relative to the methyl group create considerable steric hindrance. google.comresearchgate.net This steric bulk impedes the accessibility of the methyl group to the active sites on the catalyst surface, making the oxidative ammonolysis reaction difficult to carry out. google.comresearchgate.net
This steric hindrance is a key factor influencing the reactivity of dichlorotoluene isomers. For instance, VPO/SBA-15 catalysts show different catalytic performances for 2,4-dichlorotoluene (B165549) and 2,6-dichlorotoluene. researchgate.net The two bulky chlorine atoms in the 2,6-isomer make it much more difficult for the methyl group to be accessed compared to the 2,4-isomer, where the chlorine atoms are more dispersed. researchgate.net This leads to a lower reactivity for 2,6-dichlorotoluene in ammoxidation reactions. researchgate.net
The concept of steric hindrance is a fundamental principle in organic chemistry, where the spatial arrangement of atoms influences the rate and outcome of chemical reactions. wikipedia.org In the case of 2,6-dichlorotoluene, the bulky chlorine substituents likely prevent a sufficient interaction between the methyl group and the lattice oxygen or nitrogen-containing species on the catalyst surface. researchgate.net This can lead to lower yields and selectivity, as well as an increase in byproducts due to the dehalogenation of the active chlorine groups. google.com Overcoming these steric effects is a central challenge in the development of efficient catalysts for this transformation.
Development of Improved Catalyst Compositions (e.g., V-Cr, Sb-Fe)
V-Cr Catalysts: Vanadium-chromium (V-Cr) based catalysts have emerged as a promising class of materials for this reaction. The addition of chromium to vanadium-based catalysts can inhibit the formation of crystalline V₂O₅, decrease the reduction temperature of pentavalent vanadium species, and lead to the formation of highly dispersed vanadia species. researchgate.net V-Cr-O complex catalysts have demonstrated excellent performance, notably decreasing the reaction temperature to around 320 °C, which is significantly lower than the previously reported 380–420 °C. researchgate.net A four-component catalyst system, VaTibPcCrdOx, with vanadium and titanium as the main catalysts and phosphorus and chromium as co-catalysts, has been developed, showing high activity, selectivity, and product purity. google.com
Sb-Fe Catalysts: Iron-antimony (Fe-Sb) based catalysts are another important category for this application. European patent EP0273317 describes the use of an iron-antimony based catalyst with the composition (Fe)₁₀Sb₂₀V₁.₇Cr₂.₂O₅₄.₄, which, combined with a product recovery process, achieved a molar yield of 81%. google.com The impregnation of a base catalyst containing iron, antimony, and copper with a vanadium component has also been shown to be effective. justia.com
Other Promising Compositions:
V-P-O Catalysts: Vanadium phosphorus oxide (VPO) catalysts have been extensively studied. researchgate.net Supporting these catalysts on materials like γ-Al₂O₃ can significantly improve their performance, with yields of 2,6-dichlorobenzonitrile reaching up to 70%. researchgate.net The addition of promoters such as Cr, Fe, Co, and Mo to VPO catalysts can further enhance the yield to approximately 80%. researchgate.net
V-Ti-O Catalysts: V-Ti-O nanocomposites have shown unprecedented low-temperature activity at 330 °C, with the yield of 2,6-dichlorobenzonitrile reaching up to 84%. researchgate.netresearchgate.net
The table below summarizes the performance of various catalyst systems in the ammoxidation of 2,6-dichlorotoluene.
| Catalyst System | Support/Promoters | Max. Yield of 2,6-Dichlorobenzonitrile (%) | Conversion of 2,6-Dichlorotoluene (%) | Reaction Temperature (°C) | Reference |
| V-P-O | Bulk | ~55 | ~95 | - | researchgate.net |
| V-P-O | γ-Al₂O₃ | ~70 | >90 | - | researchgate.net |
| V-P-O | Cr, Fe, Co, Mo promoters | ~80 | - | - | researchgate.net |
| V₂O₅/γ-Al₂O₃ | - | 79 | 96 | 425 | researchgate.net |
| V-Ti-O | Nanocomposite | 84 | - | 330 | researchgate.netresearchgate.net |
| Fe-Sb based | V, Cr promoters | 81 | - | - | google.com |
| V-P-Na | Bromine/Bromine compounds | - | - | - | google.com |
| V-Cr-O | - | - | - | ~320 | researchgate.net |
Theoretical Studies on Reaction Mechanisms
Theoretical studies, particularly using Density Functional Theory (DFT), have been employed to elucidate the reaction mechanism of the ammoxidation of 2,6-dichlorotoluene. These computational approaches provide valuable insights into the energetics and pathways of the reaction at a molecular level.
A DFT study on the gas-phase ammoxidation of 2,6-dichlorotoluene over VPO catalysts identified the abstraction of a C-H bond from the methyl group as the rate-determining step. researchgate.net This initial activation of the methyl group has a calculated activation energy of 64.60 kcal mol⁻¹. researchgate.net This high activation energy is consistent with the experimental observation that the reaction requires elevated temperatures.
Computational studies can also help to understand the role of steric effects. While not a direct study on the reaction mechanism, computational analysis of related molecules like 2,6-dichlorobenzaldehyde shows that the two chlorine atoms create significant steric hindrance. This steric bulk influences the molecule's properties and reactivity.
Furthermore, theoretical calculations can be used to understand the properties of the catalysts themselves. For example, DFT studies on 4-bromo-2,6-dichlorobenzonitrile (B1282827) suggest that the Lowest Unoccupied Molecular Orbital (LUMO) is localized at the bromine site, which has implications for its reactivity with catalysts. While this is a different molecule, the methodology demonstrates how theoretical chemistry can be used to predict reactive sites.
The combination of experimental work and theoretical studies provides a more complete picture of the complex interplay of factors governing the synthesis of 2,6-dichlorobenzonitrile.
Biological Mechanisms of Action and Molecular Interactions
Inhibition of Cellulose (B213188) Biosynthesis
2,6-Dichlorobenzonitrile (DCB) is a well-established herbicide that acts as a potent and specific inhibitor of cellulose synthesis in plants. plos.orgnih.gov Its mode of action involves direct interference with the assembly of cellulose microfibrils, crucial components of the plant cell wall that provide structural integrity and dictate the direction of cell expansion. oup.com
DCB disrupts the fundamental process of cellulose synthesis by inhibiting the polymerization of glucose into β-1,4-linked glucan chains. plos.org This interference prevents the formation of the long, linear chains that are the building blocks of cellulose microfibrils. The precise molecular target of DCB is not fully elucidated, but its action leads to a significant reduction in the incorporation of glucose into cellulose. pnas.org
Beyond inhibiting polymerization, DCB also affects the subsequent crystallization of β-1,4-glucan chains at the plasma membrane. plos.org This step is critical for the formation of stable, crystalline cellulose microfibrils. Research on the bacterium Acetobacter xylinum, a model organism for cellulose synthesis, has shown that in the presence of DCB, the bacterium produces an altered form of cellulose known as cellulose II, in addition to the native cellulose I. usda.gov This suggests that DCB disrupts the normal process of microfibril assembly and aggregation.
The synthesis of cellulose is carried out by large, plasma membrane-embedded protein complexes called Cellulose Synthase Complexes (CSCs). pnas.org These complexes are motile and their movement within the plasma membrane is directly correlated with the extrusion of cellulose microfibrils.
Live-cell imaging studies in Arabidopsis thaliana have revealed that DCB has a rapid and dramatic effect on CSC dynamics. nih.gov Within minutes of treatment, DCB abolishes the motility of CSCs, bringing them to a halt. nih.govoup.com This cessation of movement is accompanied by a hyperaccumulation of the CSCs at discrete sites within the plasma membrane. nih.govnih.gov Quantitative analysis has shown a significant increase in the accumulation of YFP-labeled CESA6, a subunit of the CSC, at the cell cortex following DCB treatment. nih.gov For instance, after 150 minutes of DCB application, the mean peak height of YFP-CESA6 fluorescence intensity was up to 48% higher compared to untreated cells. nih.gov This accumulation of non-motile CSCs is a key indicator of the direct inhibitory effect of DCB on the cellulose synthesis machinery.
Table 1: Effect of 2,6-Dichlorobenzonitrile on Cellulose Synthase Complex (CSC) Dynamics in Arabidopsis thaliana
| Parameter | Mock Treatment | DCB Treatment | Reference |
|---|---|---|---|
| CSC Velocity | ~280 nm/min | Nearly zero | nih.gov |
| CSC Accumulation (YFP-CESA6 Peak Height) | Baseline | Up to 48% increase after 150 min | nih.gov |
A variety of experimental systems have been instrumental in elucidating the effects of DCB on cellulose biosynthesis. These models allow for detailed observation of cellular and molecular changes in response to the inhibitor.
Arabidopsis thaliana : As a model plant organism, Arabidopsis has been extensively used to study the effects of DCB on plant development, root growth, and cell wall composition. nih.govresearchgate.netnih.gov Live-cell imaging of fluorescently tagged CSCs in Arabidopsis has provided direct evidence of DCB's impact on their mobility and accumulation. nih.gov
Plant Cell Suspensions : Cultured plant cells, such as those from soybean and tomato, offer a simplified system to study the direct cellular effects of DCB. plos.orgoup.comoup.com These systems have been crucial in demonstrating the induction of cell swelling and morphological changes following inhibition of cellulose synthesis. oup.comresearchgate.net
Pollen Tubes : The rapid, tip-growing nature of pollen tubes makes them an excellent model for studying cell wall dynamics. plos.orgnih.govnih.gov Studies on pollen tubes from species like Pinus bungeana, petunia, and lily have shown that DCB treatment leads to morphological changes, including swelling and rupture of the tube tip. plos.orgplos.org
Cellular and Developmental Impacts in Plants
The inhibition of cellulose synthesis by DCB has profound consequences for plant cell growth and morphology, leading to observable and often dramatic alterations.
A hallmark effect of DCB treatment in cultured plant cells is the induction of remarkable cell swelling and the modification of cell form. oup.comoup.com When cellulose synthesis is inhibited, the structural constraint imposed by the cell wall is compromised. The internal turgor pressure of the cell then pushes against a weakened wall, leading to isotropic expansion, or swelling. This phenomenon has been observed in suspension-cultured soybean cells, where DCB treatment results in swollen, abnormally shaped cells. oup.com Similarly, in Arabidopsis, DCB treatment leads to swollen roots and hypocotyls. nih.gov This effect is a direct consequence of the disruption of organized cellulose microfibril deposition, which is essential for controlling the direction of cell elongation. oup.com The resulting cell morphology is distinctly different from that induced by other cytoskeletal drugs like colchicine, highlighting the specific role of cellulose synthesis in maintaining cell shape. oup.com
Table 2: Cellular Effects of 2,6-Dichlorobenzonitrile in Different Plant Models
| Experimental Model | Observed Effect | Reference |
|---|---|---|
| Arabidopsis thaliana | Swollen roots and hypocotyls | nih.gov |
| Soybean Cell Suspension | Remarkable cell swelling and modified cell form | oup.com |
| Pinus bungeana Pollen Tubes | Swelling of the tip and/or base of the pollen tube, rupture of the tube tip | plos.org |
Disruption of Pollen Tube Growth and Ultrastructure
2,6-Dichlorobenzonitrile (DCB), a well-documented inhibitor of cellulose synthesis, significantly impacts the development of pollen tubes by altering their growth, morphology, and cellular fine structure. In studies on Pinus bungeana (Lacebark pine), exposure to DCB resulted in marked changes to the growth rate and physical form of the pollen tubes. oup.com The compound disrupts the normal elongation process, leading to malformations. oup.com
At the subcellular level, DCB induces significant disorganization of the cytoskeleton and interferes with vesicle trafficking, both of which are critical for polarized tip growth. oup.com Ultrastructural analysis of DCB-treated pollen tubes reveals a loosened tube wall and damage to various organelles. oup.com The inhibition of cellulose synthesis leads to a compensatory alteration in the deposition of other cell wall components. Fluorescence labeling has shown that while cellulose presence is diminished, there is an accumulation of callose and acidic pectins in the tip regions of the pollen tubes. oup.comresearcher.life These findings underscore the crucial role of cellulose in maintaining the structural integrity of the cell wall and guiding the direction of growth during pollen tube development, even though it is a minor component of the tube wall. oup.comresearcher.life
Modulation of Secondary Wall Deposition and Lignification Processes
The influence of 2,6-Dichlorobenzonitrile extends to the complex processes of secondary wall formation and lignification, particularly in vascular tissues. Research on the secondary xylem of Hibiscus cannabinus (Kenaf) has demonstrated that DCB treatment significantly alters these developmental pathways. oup.combalchem.com At a concentration of 20µM, DCB prompted the differentiation of xylem fibers with notably thin secondary walls. oup.comloyalfertilizer.com It also caused abnormal wall thickening and lignification in parenchyma cells. oup.comloyalfertilizer.com
At higher concentrations (above 50 µM), the effects become more pronounced, leading to an inhibition of secondary wall deposition altogether. oup.combalchem.com A key observation is the altered distribution of lignin (B12514952) within the cell walls. In treated cells, lignin distribution becomes inhomogeneous and dispersed, particularly in the secondary walls of fibers and vessels. oup.comloyalfertilizer.com Lignification was observed to be more concentrated in the cell corners and the primary wall, while the secondary wall displayed a more scattered pattern. loyalfertilizer.com These alterations demonstrate that the disruption of cellulose biosynthesis by DCB has a cascading effect on the deposition and patterning of other major cell wall polymers like lignin. oup.com
Formation of Intercellular Spaces and Wall Abnormalities in Xylem
A distinct structural consequence of 2,6-Dichlorobenzonitrile application in plant stems is the development of significant abnormalities within the xylem tissue, including the formation of gaps between cells. balchem.com Transmission electron microscopy of Hibiscus cannabinus stems treated with DCB revealed the formation of large intercellular spaces between the walls of differentiating xylem elements. oup.comloyalfertilizer.com
In addition to creating these spaces, DCB induces severe deformities in the xylem vessels. Vessel walls become wavy and deformed, with some walls observed to bulge into the lumen. oup.comloyalfertilizer.com The compound also causes a significant reduction in the physical dimensions of both xylem fibers and vessel elements. As the concentration of DCB increases, fibers become progressively shorter and narrower. oup.comloyalfertilizer.com These structural changes destabilize the xylem, indicating that proper cellulose synthesis is fundamental for maintaining the structural integrity and proper differentiation of these crucial water-conducting tissues. oup.com
Table 1: Effect of 2,6-Dichlorobenzonitrile (DCB) on Xylem Fiber and Vessel Dimensions in Hibiscus cannabinus
| Treatment Group | Fiber Length (μm) | Fiber Width (μm) | Vessel Element Length (μm) | Vessel Element Width (μm) |
| Control (Distilled Water) | 985.6 | 17.5 | 185.7 | 45.6 |
| Control (DMSO) | 982.4 | 17.2 | 182.4 | 45.2 |
| 20µM DCB | 850.1 | 16.1 | 165.8 | 38.4 |
| 50µM DCB | 720.5 | 14.5 | 142.5 | 32.8 |
| 80µM DCB | 610.8 | 12.8 | 120.4 | 28.5 |
| 100µM DCB | 520.4 | 11.2 | 105.7 | 25.1 |
Data adapted from microscopic studies on Hibiscus cannabinus stems. The table shows a dose-dependent reduction in the dimensions of xylem elements with increasing concentrations of DCB. oup.comloyalfertilizer.com
Comparative Analysis with Boron Deficiency and Phenylboronic Acid Effects
The physiological and morphological effects induced by 2,6-Dichlorobenzonitrile show a remarkable resemblance to those caused by boron deficiency and exposure to phenylboronic acid. oup.com Boron's primary role in plants is structural, specifically in cross-linking the pectic polysaccharide rhamnogalacturonan-II (RG-II) in the cell wall, which is essential for wall integrity and strength. nih.govplos.org Boron deficiency disrupts this cross-linking, leading to symptoms such as the inhibition of root and shoot growth and the death of meristematic cells. oup.comwikipedia.org
Phenylboronic acid functions as a competitive antagonist to boron. plos.org While it can form bonds with the cis-diol groups on pectic polysaccharides, it is unable to form the crucial cross-links between two molecules that boron establishes. nih.govnih.gov Consequently, phenylboronic acid effectively induces symptoms that mimic boron deficiency. plos.orgnih.gov
Research has highlighted that the macroscopic and microscopic symptoms of DCB poisoning, boron deficiency, and phenylboronic acid treatment are strikingly similar. oup.comoup.com These include the cessation of root growth, swelling of the meristematic region, and browning of the tissue. oup.com The profound likeness in their effects on plant appearance and the ability to translocate growth regulators suggests that DCB, while acting directly on cellulose synthesis, ultimately impacts a fundamental process that is also governed by boron-mediated cell wall integrity. oup.comoup.com
Broader Biological Activities Beyond Cellulose Synthesis Inhibition
Impact on Microbial Encystment (e.g., Acanthamoeba)
Beyond its effects on plants, 2,6-Dichlorobenzonitrile exhibits significant biological activity against certain microorganisms by targeting cellulose synthesis, a process also utilized in the life cycle of some microbes. A notable example is its effect on the protozoan Acanthamoeba, an opportunistic pathogen that can cause serious infections. Acanthamoeba can transform from its active trophozoite stage into a dormant, highly resistant cyst. This cyst wall contains cellulose, which provides structural rigidity and protection. nih.gov
As an inhibitor of cellulose synthesis, DCB effectively blocks the encystment process of Acanthamoeba. nih.govnih.gov This action has been explored for its potential to enhance the efficacy of disinfecting agents. Studies have shown that while many commercial multipurpose contact lens disinfecting solutions (MPDS) are ineffective against mature Acanthamoeba cysts, their amoebicidal activity against immature cysts can be significantly improved by the addition of DCB. nih.govresearchgate.net By preventing the formation of the protective cellulose wall, DCB makes the organism more vulnerable to disinfectants during its transition to the cyst stage. nih.govnih.gov
Environmental Fate and Degradation Pathways
Biotransformation in Environmental Compartments
Biotransformation is the metabolic conversion of 2,6-Dichlorobenzonitrile into more water-soluble compounds, primarily facilitated by microorganisms in the soil.
In soil environments, 2,6-Dichlorobenzonitrile is predominantly transformed into its primary metabolite, 2,6-Dichlorobenzamide (B151250) (BAM). nih.govnih.govnih.gov This conversion is a crucial first step in the degradation pathway of the parent compound. nih.govscispace.com Numerous studies have identified BAM as the main breakdown product in both laboratory and field settings. nih.gov The formation of BAM is significant as it is often more persistent and mobile in the environment than 2,6-Dichlorobenzonitrile itself. scispace.comhelsinki.fi In fact, BAM is one of the most frequently detected pesticide residues in groundwater. helsinki.firesearchgate.net
Following its formation, 2,6-Dichlorobenzamide (BAM) can undergo further degradation to 2,6-Dichlorobenzoic acid (2,6-DCBA). nih.govnih.gov This transformation is a critical step, as 2,6-DCBA is considered less persistent in the environment and can be more readily mineralized by microbial communities. nih.govepa.gov However, the degradation of BAM to 2,6-DCBA is often a slow process and is highly dependent on the presence of specific microbial populations. nih.govepa.gov Studies have shown that soils with a history of exposure to 2,6-Dichlorobenzonitrile and BAM exhibit a greater capacity for this conversion, suggesting an adaptation of the microbial community. nih.gov In soils not previously exposed, BAM can act as a dead-end metabolite. nih.gov
The microbial degradation of 2,6-Dichlorobenzonitrile and its metabolites is facilitated by specific enzymatic pathways. Benzonitriles can be enzymatically degraded through two primary routes. nih.gov
The most common pathway for 2,6-Dichlorobenzonitrile involves a two-step process:
Nitrile Hydratase: This enzyme catalyzes the hydration of the nitrile group (-C≡N) in 2,6-Dichlorobenzonitrile to form the corresponding amide, 2,6-Dichlorobenzamide (BAM). nih.govnih.govnih.gov The stoichiometric conversion to BAM indicates that this pathway is the primary mechanism for its formation. nih.govnih.gov
Amidase: Following the initial hydration, an amidase enzyme hydrolyzes the amide bond in BAM to produce 2,6-Dichlorobenzoic acid (2,6-DCBA) and ammonia (B1221849). nih.gov
An alternative, direct pathway involves the Nitrilase enzyme, which can hydrolyze the nitrile group directly to a carboxylic acid (2,6-DCBA) and ammonia. nih.gov However, for 2,6-Dichlorobenzonitrile, the direct formation of 2,6-DCBA via the nitrilase pathway has not been demonstrated and is considered unlikely. nih.gov The steric hindrance from the two chlorine atoms adjacent to the nitrile group is thought to prevent the action of nitrilase enzymes. helsinki.fi
Table 1: Microbial Degradation Pathways of 2,6-Dichlorobenzonitrile
| Pathway | Enzyme(s) | Substrate | Product(s) | Relevance to 2,6-Dichlorobenzonitrile |
|---|---|---|---|---|
| Two-Step Hydrolysis | Nitrile Hydratase, Amidase | 2,6-Dichlorobenzonitrile -> BAM | BAM -> 2,6-DCBA | Primary degradation route. nih.govnih.gov |
| Direct Hydrolysis | Nitrilase | 2,6-Dichlorobenzonitrile | 2,6-DCBA | Considered unlikely or not demonstrated. nih.gov |
In addition to microbial action, 2,6-Dichlorobenzonitrile can undergo non-biological, or abiotic, degradation. Chemical hydrolysis can occur, converting 2,6-Dichlorobenzonitrile to 2,6-Dichlorobenzamide (BAM). helsinki.fi This process is particularly noted in the presence of strong alkalis. nih.gov However, under typical environmental pH conditions (pH 5, 7, and 9) in sterile aqueous solutions kept in the dark, decomposition is minimal, suggesting that chemical hydrolysis is a slow process in the absence of microbial activity or extreme pH. nih.govhelsinki.fi Some research indicates that the degradation is primarily a microbiological process, as very little conversion occurs in sterilized soil. epa.gov
Persistence and Environmental Mobility
The persistence and mobility of a chemical determine its potential to remain in the environment and move into different environmental compartments, such as groundwater.
2,6-Dichlorobenzonitrile is considered moderately persistent in soils and very persistent in water. nih.gov Its persistence in soil is highly variable and depends on environmental conditions. The half-life in soil can range from a few weeks to several months. scispace.comepa.gov For instance, reported half-lives vary from 1 to 12 weeks, influenced by soil type and weather. epa.gov In subsurface environments, the half-life can extend from a few months to decades. scispace.com
Table 2: Reported Half-Life of 2,6-Dichlorobenzonitrile in Different Environmental Compartments
| Compartment | Half-Life Range | Conditions/Notes |
|---|---|---|
| Topsoil | 1 to 20 weeks | Varies with soil type (clay, loam, peat) and weather. scispace.comepa.gov |
| Subsurface Sediments | Months to decades | Degradation is significantly slower than in topsoil. scispace.com |
| Water (Photolysis) | 10.2 to 15.1 days | Under natural or simulated sunlight. nih.gov |
The mobility of 2,6-Dichlorobenzonitrile is influenced by its low water solubility and its tendency to volatilize. epa.govnih.gov However, it has the potential to leach into groundwater, particularly in coarse-textured soils with low organic matter content. epa.govnih.gov Its primary metabolite, BAM, is of greater concern regarding mobility. BAM has a higher water solubility and a lower affinity for sorption to soil particles compared to the parent compound, which allows it to be easily transported by water from topsoil into the subsurface and potentially contaminate groundwater resources. scispace.comhelsinki.fi The insignificant degradation of BAM in deeper aquifer systems means that once it reaches the groundwater, it is likely to persist for a long time. nih.gov
Studies on Persistence in Soil and Aquatic Environments
The persistence of 2,6-Dichlorobenzonitrile varies significantly between soil and aquatic systems. In soil, it is considered moderately persistent, with degradation occurring relatively quickly. wikipedia.orghelsinki.fiscispace.com However, its primary metabolite, BAM, is much more persistent in the soil environment. helsinki.fiscispace.comnih.gov The half-life of BAM in pristine surface soils can range from 5 to 26 years, and in some cases, no degradation is detected at all. scispace.com In contrast, in soils with a history of dichlobenil (B1670455) exposure, BAM half-lives are considerably shorter, ranging from two weeks to four months. scispace.com
In aquatic environments, 2,6-Dichlorobenzonitrile is very persistent. wikipedia.org Studies have shown that residues can remain measurable for extended periods. In one experiment where a granular formulation was applied to a farm pond, residues were still detectable after 188 days. usgs.gov Another study following the application of a wettable powder formulation found that while the concentration in water dropped to about 2% of its initial peak within 11 days, measurable residues in fish were still present after 112 days. usgs.gov The dissipation of its residue in water can take 5 to 6 months to be almost complete. wikipedia.org
Table 1: Persistence of 2,6-Dichlorobenzonitrile in Aquatic Environments
| Formulation | Environment | Initial Concentration | Findings | Reference |
|---|---|---|---|---|
| Granular | Farm Pond | 0.6 ppm | Highest residues in water and fish after ~2 weeks; residues still measurable after 188 days. | usgs.gov |
Leaching Potential and Groundwater Contamination Dynamics
2,6-Dichlorobenzonitrile has a recognized potential to leach into groundwater. wikipedia.orgnih.gov This is largely attributed to the properties of its primary and highly persistent metabolite, 2,6-dichlorobenzamide (BAM). helsinki.fiscispace.com BAM exhibits high water solubility and a low affinity for sorption to soil particles, which facilitates its movement through the soil profile and into groundwater systems. helsinki.fiscispace.com Consequently, BAM is one of the most frequently detected pesticide-related contaminants in groundwater in various regions, such as Denmark. researchgate.netnih.govnih.gov
The dynamics of groundwater contamination are influenced by several site-specific characteristics. The depth to the water table is a critical factor; a greater depth provides more soil through which the chemical must travel, increasing the opportunity for degradation and adsorption. pesticidestewardship.org Soil texture also plays a significant role. Coarse-textured, sandy soils with large pores allow for rapid water movement, increasing the likelihood of pesticides reaching groundwater. pesticidestewardship.org Conversely, soils with higher clay content have lower permeability and can adsorb more of the chemical, slowing its downward movement. pesticidestewardship.org The amount of water already present in the soil also affects leaching; soluble chemicals are more likely to leach when soil water content is near saturation. pesticidestewardship.org
Volatilization Studies and Environmental Dissipation Rates
Volatilization is a significant pathway for the dissipation of 2,6-Dichlorobenzonitrile from the environment. Research has demonstrated that it can vaporize from both soil and aquatic environments. researchgate.net In one study concerning aquatic systems, as much as 75% of the applied 2,6-Dichlorobenzonitrile was removed through vaporization. researchgate.net The rate of volatilization is dependent on environmental conditions, particularly temperature and the water content of the soil. researchgate.net
Adsorption to Soil Organic Matter (Lignin, Humic Matter, Lipids)
The adsorption of 2,6-Dichlorobenzonitrile and its metabolites to soil particles is a key process influencing their mobility and bioavailability. Soil organic matter is a primary factor controlling the sorption, degradation, and persistence of pesticides. mdpi.com The presence of organic matter, such as humic and fulvic acids, can significantly affect the adsorption-desorption behavior of organic compounds in soil. nih.gov
Generally, increased organic matter content enhances the adsorption capacity of soils for organic pollutants. mdpi.com This process can slow the downward movement of chemicals, reducing the potential for groundwater contamination. pesticidestewardship.org The interaction between the chemical and organic matter can be complex. For instance, under acidic conditions, the adsorption of some organic compounds can be higher due to increased interactions with adsorption sites. nih.gov The composition of the soil organic matter, including the relative amounts of different fractions like humic acids, plays a crucial role in the retention of non-ionic pesticides. nih.gov
Influence of Environmental Factors on Degradation Kinetics
The rate at which 2,6-Dichlorobenzonitrile degrades in the environment is heavily influenced by various environmental factors. The presence of microbes and oxygen, along with high carbon and nitrogen content, has been shown to enhance its degradation. helsinki.fiscispace.com
Effects of Soil pH and Organic Matter Content
Soil pH and organic matter content are critical factors that interact to affect the degradation kinetics of 2,6-Dichlorobenzonitrile and its metabolites. Soil organic matter is a key controller of pesticide sorption and degradation. mdpi.com Higher organic matter content can lead to accelerated degradation, partly by stimulating microbial activity. mdpi.com
The effect of pH can be complex and may depend on the specific microbial processes involved. For the related metabolite, 2,6-dichlorobenzamide, it was observed to have greater negative effects on microbial metabolic processes at a neutral pH compared to an acidic pH. researchgate.net In contrast, raising the pH of an acidic soil with high organic matter was found to reduce the toxic effects of a similar compound, 2,4-dichlorophenol, on certain microbial processes. researchgate.net Lower pH levels have been shown to enhance the retention of some non-ionic agrochemicals by facilitating hydrogen bonds and charge-transfer bonds with organic matter. nih.gov
Table 2: Influence of Environmental Factors on Degradation
| Factor | Effect on 2,6-Dichlorobenzonitrile Degradation | Reference |
|---|---|---|
| Microbes & Oxygen | Presence enhances degradation. | helsinki.fiscispace.com |
| Carbon & Nitrogen Content | High content enhances degradation. | helsinki.fiscispace.com |
| Organic Matter | Considered a key factor controlling degradation and persistence. Higher content can accelerate degradation. | mdpi.comnih.gov |
| Soil pH | Can interact with organic matter to influence microbial metabolism and pesticide retention. Lower pH can enhance retention of some related compounds. | nih.govresearchgate.net |
Impact of Temperature on Degradation Rates
Temperature is a significant environmental factor that influences the rate of chemical and biological degradation processes in soil. researchgate.net Generally, an increase in temperature leads to an increase in the rate of microbial activity and chemical reactions, which can accelerate the degradation of pesticides. The volatilization of 2,6-Dichlorobenzonitrile from soil has also been shown to be dependent on temperature. researchgate.net
Role of Microbial Community Composition and Activity
The transformation and ultimate fate of 2,6-Dichlorobenzonitrile (this compound) in the environment are intrinsically linked to the composition and metabolic activity of indigenous microbial communities. helsinki.fiscispace.com Microbial degradation is a primary mechanism for the dissipation of this herbicide in soil and aquatic systems. epa.gov The structure of the microbial community, its enzymatic capabilities, and its adaptation to the presence of the chemical significantly influence the rate and pathway of degradation.
The initial and most critical step in the microbial transformation of 2,6-Dichlorobenzonitrile is the conversion of the nitrile group to an amide, forming the persistent and mobile metabolite 2,6-dichlorobenzamide (BAM). nih.govresearchgate.net This conversion is primarily mediated by the enzyme nitrile hydratase, which has been identified in a variety of common soil bacteria. scispace.comnih.gov Studies have shown that several bacterial strains, including species from the genera Rhodococcus, Pseudomonas, and Rhizobium, can stoichiometrically transform 2,6-Dichlorobenzonitrile into BAM within days. nih.gov This suggests that the potential for this initial degradation step is widespread among soil bacteria. nih.gov An alternative pathway, direct conversion to 2,6-dichlorobenzoic acid (2,6-DCBA) via a nitrilase enzyme, is considered possible but unlikely, as the formation of the BAM intermediate is predominantly observed. scispace.comnih.gov
The composition of the microbial community, particularly its history of exposure to the herbicide, plays a crucial role in the subsequent fate of the BAM metabolite. nih.gov In soils with no prior exposure to 2,6-Dichlorobenzonitrile, BAM often accumulates as a dead-end metabolite. nih.gov However, in soils with a history of this compound application, microbial communities exhibit an enhanced capacity to degrade BAM. scispace.comnih.gov In these adapted soils, BAM can be hydrolyzed to 2,6-DCBA, which is then more rapidly degraded. scispace.comnih.gov This adaptation highlights the ability of microbial consortia to evolve metabolic pathways for xenobiotic compounds over time. While many bacteria can convert the parent compound to BAM, only a few specialized strains, such as certain Aminobacter and Rhodococcus species, have been reported to further degrade or mineralize BAM. scispace.com
Table 1: Microbial Strains and Consortia Involved in the Degradation of 2,6-Dichlorobenzonitrile and its Metabolite BAM
| Microorganism/Community | Compound Degraded | Key Enzyme/Pathway | Outcome/Observation | Source |
|---|---|---|---|---|
| Soil Bacteria (e.g., Pseudomonas, Rhodococcus, Rhizobium) | 2,6-Dichlorobenzonitrile | Nitrile Hydratase | Stoichiometric conversion to 2,6-dichlorobenzamide (BAM) in 1.5-6.0 days. nih.gov | nih.gov |
| Microbial communities in previously exposed soils | 2,6-Dichlorobenzamide (BAM) | Amidase/Hydrolysis | Complete degradation of BAM within 35-56 days. nih.gov Rapid mineralization observed. nih.gov | nih.gov |
| Microbial communities in unexposed soils | 2,6-Dichlorobenzamide (BAM) | Not specified (limited activity) | BAM persists as a dead-end metabolite with little to no degradation. nih.gov | nih.gov |
| Aminobacter strains | 2,6-Dichlorobenzamide (BAM) | Not specified | Reported to mineralize BAM completely. scispace.com | scispace.com |
| Rhodococcus strain | 2,6-Dichlorobenzamide (BAM) | Hydrolysis | Hydrolyzes BAM to 2,6-dichlorobenzoic acid (2,6-DCBA). scispace.com | scispace.com |
| General Soil Microbes | 2,6-Dichlorobenzonitrile | Microbial Degradation | Degradation is enhanced by the presence of oxygen and high carbon/nitrogen content. helsinki.fiscispace.com | helsinki.fiscispace.com |
Metabolism and Pharmacokinetics in Biological Systems
Metabolic Activation and Enzyme Systems
The metabolic activation of DCBN is a critical initiating step in its biotransformation, primarily mediated by the Cytochrome P450 superfamily of enzymes. This process leads to the formation of reactive molecules that can interact with cellular components.
The metabolism of 2,6-Dichlorobenzonitrile is dependent on the Cytochrome P450 (P450) enzyme system. nih.gov This enzymatic action is a prerequisite for the bioactivation of the compound. nih.gov Studies have shown that the activity of rat olfactory microsomes in metabolizing DCBN is significantly higher than that of liver or lung microsomes, indicating tissue-specific metabolic activation. nih.gov This P450-catalyzed bioactivation is considered the mediating factor in the compound's biological activity. nih.gov
Specific isoforms of the Cytochrome P450 enzyme family have been identified as key players in the metabolism of DCBN. In mice, CYP2A5, which is abundantly expressed in both the liver and olfactory mucosa, is an active P450 enzyme in DCBN bioactivation. nih.gov Research using Cyp2a5-null mice demonstrated that CYP2A5 plays an essential role in mediating DCBN-induced effects in the olfactory mucosa. nih.gov
In rabbits, out of seven P450s known to be expressed in the olfactory mucosa, the CYP2A10/11 preparation is the most active in metabolizing DCBN. nih.gov CYP2E1 was identified as the only other active isoform in this model. nih.gov In humans, heterologously expressed P450s 2A6 and 2E1 are active in the metabolism of DCBN, while the 1A2 isoform is not. nih.gov The preferential expression of P450s from the 2A subfamily in olfactory tissue is suggested as a molecular basis for the tissue-specific activity of the compound. nih.gov
| CYP Isoform | Species | Activity Level | Reference |
|---|---|---|---|
| CYP2A5 | Mouse | Essential for toxicity in olfactory mucosa | nih.gov |
| CYP2A10/11 | Rabbit | Most active in olfactory mucosa | nih.gov |
| CYP2A6 | Human | Active | nih.gov |
| CYP2A13 | Human | Capable of activating DCBN | researchgate.net |
| CYP2E1 | Rabbit, Human | Active | nih.gov |
| CYP1A2 | Human | Not active | nih.gov |
The enzymatic metabolism of DCBN by CYP450 leads to the formation of reactive intermediates. It is understood that various metabolites are derived from an epoxide intermediate that also forms covalent protein adducts. nih.gov Gas and liquid chromatography-mass spectrometry analyses have indicated that the major reactive intermediate is likely 2,3-oxo-DCBN, an epoxide derivative. nih.gov This epoxide is a precursor to further metabolic products. For instance, the addition of purified epoxide hydrolase to reconstituted enzyme systems results in the formation of a dihydroxy metabolite (M1) and decreased formation of a monohydroxy metabolite (M2), suggesting the epoxide is a key branching point in the metabolic pathway. nih.gov
Following the formation of reactive intermediates, DCBN metabolites undergo conjugation reactions, a common pathway for detoxification and excretion. A significant conjugation pathway involves glutathione (B108866) (GSH). mdpi.com In the metabolism of DCBN, an unusual conjugation occurs where a chlorine atom is displaced by GSH, accompanied by ring hydroxylation ortho to the newly added GSH group. tandfonline.com This specific reaction is believed to proceed via the addition of GSH to the 2,3-epoxide intermediate. tandfonline.com The formation of glutathione conjugates has been identified through mass spectrometry analysis. nih.gov In chickens, metabolites such as Cl, OH, S-glutathione; Cl, OH, S-cysteinylglycine; Cl, OH, S-cysteine; and Cl, OH, S-(N-acetyl)cysteine have all been isolated, demonstrating a complete mercapturic acid pathway. nih.govtandfonline.com
Metabolite Identification and Excretion Pathways
To fully characterize the pharmacokinetic profile of DCBN, studies using radiolabeled compounds have been conducted in various animal models to identify metabolites and determine their routes of elimination.
Studies using 2,6-dichlorobenzo[14C]nitrile (14C-DCBN) have provided a comprehensive overview of its metabolism and excretion in several vertebrate species. Urine is generally the major route for excretion, although enterohepatic circulation has been observed. tandfonline.comnih.gov
In Rats and Goats: Following single oral doses of 14C-DCBN, a total of twelve 14C-labelled metabolites were isolated from the urine or bile of rats (11 metabolites) and goats (7 metabolites). tandfonline.comnih.gov All identified metabolites retained the benzonitrile (B105546) structure. tandfonline.comnih.gov The observed ring substituents included:
Cl₂, OH (three isomers)
Cl₂, (OH)₂
Cl, (OH)₂
Cl, OH, SH
Cl, OH, SCH₃
Cl₂, S-(N-acetyl)cysteine
Cl, S-(N-acetyl)cysteine
Cl, OH, S-(N-acetyl)cysteine tandfonline.comnih.gov
In rats, unhydrolysed urine contained free 2,6-dichloro-3- and -4-hydroxybenzonitrile, their glucuronide conjugates, and sulfur-containing metabolites analogous to mercapturic acids. nih.gov Hydrolysis of the nitrile group to an amide or acid was not detected. tandfonline.comnih.gov
In Chickens: In chickens given single oral doses of 14C-DCBN, ten different 14C-labelled metabolites were isolated from bile (6 metabolites) and urine (7 metabolites). nih.govtandfonline.com Similar to rodents and goats, all metabolites were benzonitriles. nih.govtandfonline.com The identified ring substituents were:
two Cl, OH (two isomers)
Cl, two OH
Cl, OH, SH
Cl, OH, S-glutathione
Cl, OH, S-cysteinylglycine
Cl, OH, S-cysteine
Cl, OH, S-(N-acetyl)cysteine nih.govtandfonline.com
The perfusion of 2-(S-Glutathionyl)-3-hydroxy-6-chlorobenzo[14C]nitrile through chicken kidneys in situ resulted in the excretion of 2-mercapto-3-hydroxy-6-chlorobenzonitrile in the urine, confirming the renal metabolism of the glutathione conjugate. nih.govtandfonline.com
| Species | Number of Metabolites Identified | Key Metabolite Structures/Substituents | Primary Excretion Route | Reference |
|---|---|---|---|---|
| Rats | 11 | Hydroxylated, dihydroxylated, and N-acetylcysteine conjugated benzonitriles. | Urine | tandfonline.comnih.govnih.gov |
| Goats | 7 | Hydroxylated, dihydroxylated, and N-acetylcysteine conjugated benzonitriles. | Urine | tandfonline.comnih.gov |
| Chickens | 10 | Hydroxylated, dihydroxylated, glutathione and subsequent mercapturic acid pathway conjugates (cysteinylglycine, cysteine, N-acetylcysteine). | Urine and Bile | nih.govtandfonline.com |
Characterization of Benzonitrile Metabolites with Various Ring Substitutions (e.g., Hydroxylated, Thiolated, S-Conjugated Derivatives)
Studies in various animal models have demonstrated that 2,6-Dichlorobenzonitrile undergoes significant metabolism, resulting in numerous derivatives. The core benzonitrile structure is retained in these metabolites, with modifications occurring on the aromatic ring.
In rodents and goats, after oral administration of radiolabelled DCBN, a significant number of metabolites have been isolated from urine and bile. tandfonline.comnih.gov Research identified eleven distinct ¹⁴C-labelled metabolites in rats and seven in goats. tandfonline.comnih.gov These metabolites feature a range of substitutions, including hydroxylation, dichlorination, and the introduction of sulfur-containing functional groups. tandfonline.comnih.gov
Similarly, studies in chickens identified ten different ¹⁴C-labelled metabolites in bile and urine. nih.gov These included hydroxylated compounds and a series of S-conjugated derivatives, which are products of the mercapturic acid pathway. nih.gov This pathway involves conjugation with glutathione, followed by enzymatic cleavage to cysteinylglycine, cysteine, and finally N-acetylcysteine conjugates. nih.gov
The table below summarizes the characterized ring substitutions on the benzonitrile core structure found in various species.
| Substitution Type | Specific Substituents | Species Detected |
| Hydroxylated | Dichloro, Hydroxy (three isomers) | Rats, Goats, Chickens |
| Dichloro, Dihydroxy | Rats, Goats | |
| Chloro, Dihydroxy | Rats, Goats, Chickens | |
| Thiolated | Chloro, Hydroxy, Thiol (SH) | Rats, Goats, Chickens |
| Chloro, Hydroxy, Methylthio (SCH₃) | Rats, Goats | |
| Methylthio, Methylsulfinyl (SOCH₃), Hydroxy | Rats, Goats | |
| S-Conjugated | Dichloro, S-(N-acetyl)cysteine | Rats, Goats |
| Chloro, S-(N-acetyl)cysteine | Rats, Goats | |
| Chloro, Hydroxy, S-(N-acetyl)cysteine | Rats, Goats, Chickens | |
| Chloro, Hydroxy, S-glutathione | Chickens | |
| Chloro, Hydroxy, S-cysteinylglycine | Chickens | |
| Chloro, Hydroxy, S-cysteine | Chickens |
This table is generated based on data from studies in rats, goats, and chickens. tandfonline.comnih.govnih.gov
Conversion of Thiobenzamide (B147508) Analogues to Nitrile Metabolites
The metabolism of structurally related compounds, such as 2,6-dichlorothiobenzamide (DCTBA), is directly linked to DCBN. Research shows that DCTBA is extensively converted into 2,6-dichlorobenzonitrile in biological systems. nih.gov Studies in rats dosed with DCTBA revealed that the thiobenzamide group was transformed into a nitrile group in all of the urinary metabolites identified. tandfonline.comnih.gov
Notably, five of the metabolites excreted in the urine of rats given DCTBA were identical to those found in rats dosed with DCBN itself. tandfonline.comnih.gov This metabolic conversion underscores the close biochemical relationship between these two compounds. Importantly, the reverse reaction—hydrolysis of the nitrile group in DCBN to form an amide or a carboxylic acid—was not detected. tandfonline.comnih.gov
Elucidation of Excretion Routes (Urinary, Biliary, Fecal)
The elimination of 2,6-Dichlorobenzonitrile and its metabolites occurs through several routes. The primary pathway for excretion is via the urine. tandfonline.comnih.gov Following a single oral dose of radiolabelled DCBN to rats, the majority of the radioactivity is eliminated within four days. nih.gov Quantitative analysis showed that 72.3% to 80.7% of the administered dose was excreted in the urine. nih.gov Similar patterns of elimination have been observed in dogs. nih.gov
In addition to urinary excretion, metabolites have been isolated from bile in both rodents and chickens, indicating that biliary excretion is another significant elimination pathway. tandfonline.comnih.govnih.gov A small amount of the unchanged parent compound has also been recovered from feces. nih.gov
| Species | Primary Excretion Route | % of Dose in Urine (4 days) | Other Routes |
| Rats | Urine | 72.3% - 80.7% | Biliary, Fecal |
| Dogs | Urine | 60.0% - 70.1% | Biliary, Fecal |
| Goats | Urine | Not Quantified | Biliary |
| Chickens | Urine | Not Quantified | Biliary |
This table is compiled from data on the excretion of 2,6-Dichlorobenzonitrile. tandfonline.comnih.govnih.govnih.gov
Enterohepatic Circulation Phenomena
Evidence suggests that 2,6-Dichlorobenzonitrile and its metabolites undergo enterohepatic circulation. tandfonline.comnih.gov This process involves the excretion of substances from the liver into the bile, followed by their release into the small intestine, reabsorption from the gut, and subsequent return to the liver via portal circulation. wikipedia.org The occurrence of this phenomenon for DCBN is indicated by its biliary excretion and subsequent detection of metabolites that can be reabsorbed. tandfonline.comnih.gov Enterohepatic circulation can prolong the presence of a compound and its metabolites in the body, potentially influencing their pharmacokinetic profile.
Tissue Distribution and Localization of Metabolites
Following absorption and metabolism, the derivatives of 2,6-Dichlorobenzonitrile distribute to various tissues, with a notable accumulation and specific metabolic activity in the olfactory mucosa.
Autoradiographic Studies of Bound Residues
Whole-body autoradiography using radiolabelled 2,6-Dichlorobenzonitrile (¹⁴C-DCBN) and its analogue 2,6-dichlorothiobenzamide (¹⁴C-DCTBA) in mice has provided clear insights into the tissue distribution of these compounds. tandfonline.comnih.gov These studies revealed the presence of bound residues in several specific tissues. tandfonline.comnih.gov High concentrations of radioactivity were observed in the mucosa of the nasal cavity, trachea, tongue, and esophagus. tandfonline.comnih.gov Additionally, bound residues were detected in the kidney, liver, and within the intestinal contents. tandfonline.comnih.gov
Olfactory Mucosa as a Target Tissue for Bioactivation and Toxicity
The olfactory mucosa is a primary target for the bioactivation and toxicity of 2,6-Dichlorobenzonitrile. nih.gov This tissue-specific effect is attributed to the high metabolic activity of enzymes present in this region. nih.gov The toxicity of DCBN in the olfactory mucosa of rodents is largely dependent on its bioactivation by cytochrome P450 (P450) enzymes. nih.govnih.gov
Research has shown that metabolic activity in rat olfactory microsomes is significantly higher than in liver or lung microsomes. nih.gov Specifically, enzymes from the CYP2A subfamily are key to this process. In mice, CYP2A5 is the primary enzyme responsible for activating DCBN, while the human orthologs, CYP2A6 and CYP2A13, are expressed in human nasal mucosa and are also capable of activating the compound. nih.govnih.gov This activation process can lead to the formation of reactive intermediates, such as epoxides, which can then form covalent protein adducts. nih.gov The formation of a glutathione conjugate of DCBN (GS-DCBN) and its subsequent metabolites has been observed in both mouse and human nasal mucosal tissues, confirming that the human nasal mucosa can bioactivate DCBN. nih.gov This localized metabolic activation is central to the observed tissue-specific toxicity in the olfactory region. nih.govnih.gov
Ecotoxicological and Environmental Impact Research
Aquatic Ecotoxicology
2,6-Dichlorobenzonitrile (also known as dichlobenil) presents a notable risk to aquatic environments. Its persistence in water is significant, and it is recognized as being toxic to aquatic organisms. wikipedia.org
Acute toxicity studies have established that 2,6-Dichlorobenzonitrile is moderately toxic to fish and ranges from slightly to moderately toxic for aquatic invertebrates. epa.gov The 96-hour median lethal concentration (LC50) for rainbow trout is reported as 28 mg/L, while for bluegill, it is greater than 50 mg/L. usgs.gov For the grass carp (B13450389) (Ctenopharyngodon idella), the 24-hour LC50 is 14 mg/L, and the 48-hour LC50 is 12 mg/L. nih.gov
For aquatic invertebrates, the 48-hour median effective concentration (EC50) for Daphnia magna is greater than 100 mg/L. usgs.gov
Table 1: Acute Toxicity of 2,6-Dichlorobenzonitrile to Aquatic Organisms
| Species | Type | Endpoint | Concentration (mg/L) | Exposure Time |
|---|---|---|---|---|
| Rainbow trout (Oncorhynchus mykiss) | Fish | 96-h LC50 | 28 | 96 hours |
| Bluegill (Lepomis macrochirus) | Fish | 96-h LC50 | >50 | 96 hours |
| Grass carp (Ctenopharyngodon idella) | Fish | 24-h LC50 | 14 | 24 hours |
| Grass carp (Ctenopharyngodon idella) | Fish | 48-h LC50 | 12 | 48 hours |
| Daphnia magna | Invertebrate | 48-h EC50 | >100 | 48 hours |
| Asellus sp. | Invertebrate | 96-h LC50 | >100 | 96 hours |
Data sourced from multiple toxicological studies. usgs.govnih.gov
As a herbicide, 2,6-Dichlorobenzonitrile is inherently toxic to plant life, including non-target aquatic species. wikipedia.org Research has shown its effectiveness in controlling submersed pondweeds such as Potamogeton spp. and Najas flexilis. oregonstate.edu It has also been shown to prevent the growth of the attached green alga Chara vulgaris. oregonstate.edu However, some filamentous algae, such as Cladophora and Pithophora, were not affected by its application in certain studies. oregonstate.edu The U.S. Environmental Protection Agency (EPA) has noted that high acute risk levels of concern are exceeded for all vascular aquatic plants at certain application rates. epa.gov
Chronic exposure to 2,6-Dichlorobenzonitrile can adversely affect aquatic life at concentrations significantly lower than acute toxicity levels. It has been suggested that chronic effects on fish may occur at levels as low as 0.33 ppm, and for aquatic invertebrates, at levels as low as 0.75 ppm. wikipedia.orgepa.gov
Persistence studies have tracked the residue of 2,6-Dichlorobenzonitrile in aquatic systems for extended periods. In one study, after applying a granular formulation to a pond, residues were still measurable in the water, vegetation, soil, and fish after 188 days. usgs.govusgs.gov Fish whole-body residues were found to be highest approximately two weeks following the treatment. usgs.govusgs.gov In a separate experiment using a wettable powder formulation, fish residues, while dropping relatively quickly from their peak at three days, were still detectable at 112 days. usgs.govusgs.gov This persistence and potential for bioaccumulation highlight the risks associated with long-term exposure in aquatic ecosystems.
Terrestrial Ecotoxicology
The impact of 2,6-Dichlorobenzonitrile extends to terrestrial environments, where it can affect non-target plants and the microbial communities essential for soil health.
2,6-Dichlorobenzonitrile is phytotoxic and poses a risk to non-target terrestrial plants. wikipedia.orgepa.gov As a herbicide that inhibits cellulose (B213188) synthesis, it is effective against the germinating seeds and buds of many plant species. nih.govoregonstate.edu The EPA has determined that for all vascular terrestrial and semi-aquatic plants, high acute risk levels are surpassed at application rates as low as 2 lbs. active ingredient per acre. epa.gov The compound's effectiveness and persistence can be influenced by its application method; incorporation into the soil can extend its herbicidal activity from a few days to several weeks compared to surface application, from which it can volatilize. scbt.comresearchgate.net
In soil environments, 2,6-Dichlorobenzonitrile is subject to microbial degradation. A primary transformation pathway involves its conversion to the metabolite 2,6-dichlorobenzamide (B151250) (BAM). nih.govhelsinki.finih.gov This conversion is carried out by common soil bacteria that possess nitrile-degrading enzymes, specifically nitrile hydratases. nih.gov
While the parent compound, 2,6-Dichlorobenzonitrile, degrades relatively quickly in soil, its metabolite BAM is significantly more persistent. helsinki.fiscispace.com Studies have shown that while various soil bacteria can readily transform the herbicide to BAM, further degradation of BAM is limited and occurs much more slowly. nih.govnih.gov In soils not previously exposed to the herbicide, BAM can be a dead-end metabolite. nih.gov The degradation of 2,6-Dichlorobenzonitrile is enhanced by the presence of microbes, oxygen, and high carbon and nitrogen content in the soil. scispace.com
Studies on Invertebrates (e.g., Earthworms, Honeybees)
The ecotoxicological impact of 2,6-Dichlorobenzonitrile on terrestrial invertebrates such as earthworms and honeybees is an area of concern due to their critical roles in soil health and pollination. Available data characterizes the compound as moderately toxic to these non-target species.
For soil organisms, 2,6-Dichlorobenzonitrile presents a moderate acute toxicity to earthworms. herts.ac.ukwikipedia.org Earthworms can be exposed to the herbicide through contaminated soil and decaying organic matter, which may lead to adverse effects on their populations and, consequently, on soil structure and fertility. While the general classification is "moderately toxic," specific LC50 (Lethal Concentration, 50%) values from peer-reviewed literature are not widely available, indicating a potential area for further research to quantify the precise risk under various soil conditions.
Similarly, 2,6-Dichlorobenzonitrile is classified as moderately toxic to honeybees. herts.ac.uk Exposure can occur through contact with treated surfaces or consumption of contaminated nectar and pollen. Given the global concern over pollinator health, the use of this herbicide in areas where bees are actively foraging requires careful consideration to minimize potential harm.
Advanced Environmental Risk Assessment Methodologies
Calculation and Interpretation of Risk Quotients for Biota
Environmental risk assessment for 2,6-Dichlorobenzonitrile and its metabolites often employs the risk quotient (RQ) method. This approach compares the predicted environmental concentration (PEC) or estimated environmental concentration (EEC) of a substance with a predicted no-effect concentration (PNEC) to determine the potential for adverse effects on organisms. wikipedia.org An RQ value exceeding 1 typically indicates a potential risk, prompting further investigation or regulatory action.
For aquatic ecosystems, risk quotients have been calculated for both the parent compound, This compound (B1670455), and its primary metabolite, 2,6-dichlorobenzamide (BAM). Studies have shown that for aquatic organisms, the risk quotients were generally low. One assessment calculated an approximate RQ of 0.02 for this compound and between 2.4 x 10⁻⁴ and 1.3 x 10⁻³ for BAM in aquatic habitats, suggesting that the risks to aquatic biota are very low under typical exposure scenarios.
Table 1: Aquatic Risk Quotients for 2,6-Dichlorobenzonitrile and its Metabolite BAM
| Compound | Risk Quotient (RQ) | Environment | Implied Risk Level |
|---|---|---|---|
| 2,6-Dichlorobenzonitrile | ~0.02 | Aquatic | Very Low |
This table is based on data comparing maximum reported environmental concentrations with the lowest available toxicity data for aquatic organisms.
Multi-Trophic Level Interaction Studies
Specific research focusing on the multi-trophic level interactions of 2,6-Dichlorobenzonitrile is limited in publicly accessible scientific literature. Such studies are crucial for understanding the broader ecological consequences of a contaminant, as they investigate how effects on one trophic level (e.g., primary producers like algae) can cascade to higher levels (e.g., primary consumers like invertebrates and secondary consumers like fish). The absence of these comprehensive studies represents a data gap in the full environmental risk profile of the compound.
Assessment of Metabolite (BAM) Contribution to Environmental Risk
BAM is one of the most frequently detected pesticide-related contaminants in European groundwater, often found at concentrations exceeding the European Commission's legal limit for pesticides and their metabolites in drinking water (0.1 µg/L). researchgate.net The persistence and mobility of BAM mean that it poses a long-term risk to groundwater resources, which serve as a primary source of drinking water. While BAM is considered to be slightly toxic to mammals and practically nontoxic to fish and aquatic invertebrates on an acute basis, its sheer persistence and frequent detection necessitate its inclusion in any comprehensive environmental risk assessment of 2,6-Dichlorobenzonitrile. wikipedia.org
Regulatory Frameworks and Environmental Standards for Contaminants
The regulation of 2,6-Dichlorobenzonitrile and its metabolite BAM varies globally, reflecting concerns about their environmental persistence and potential for water contamination.
In the European Union , the high persistence of BAM and its frequent detection in groundwater above the stipulated limit of 0.1 µg/L led to the discontinuation of 2,6-Dichlorobenzonitrile's approval for use as a plant protection product. researchgate.net The EU's Water Framework Directive (WFD) establishes a framework for the protection of inland surface waters, transitional waters, coastal waters, and groundwater, setting environmental quality standards (EQS) for priority substances.
In the United States , the Environmental Protection Agency (EPA) has established guidelines for 2,6-Dichlorobenzonitrile. Due to its potential to contaminate groundwater, the EPA requires a specific "Ground-Water Advisory" on the labels of products containing the chemical. epa.gov This advisory warns that the chemical has properties associated with groundwater contamination, especially in areas with permeable soils and shallow water tables. epa.gov Furthermore, in states like California, 2,6-Dichlorobenzonitrile is included on the Groundwater Protection List, which mandates specific use requirements to prevent contamination. justia.com
Table 2: Mentioned Compounds
| Compound Name | Abbreviation |
|---|---|
| 2,6-Dichlorobenzonitrile | This compound |
Advanced Analytical Methodologies in 2,6 Dichlorobenzonitrile Research
Sample Preparation Techniques for Complex Matrices
Effective sample preparation is a critical prerequisite for reliable analysis, aiming to isolate 2,6-Dichlorobenzonitrile and its related compounds from interfering matrix components, and to concentrate them to detectable levels.
Solid-Phase Extraction (SPE) Protocols
Solid-Phase Extraction (SPE) is a widely utilized technique for the cleanup and concentration of 2,6-Dichlorobenzonitrile and its primary metabolite, 2,6-dichlorobenzamide (B151250) (BAM), from aqueous samples. scispace.com The methodology is favored over traditional liquid-liquid extraction due to its efficiency, reduced solvent consumption, and potential for automation. sigmaaldrich.com The choice of sorbent is critical and is based on the polarity of the target analytes.
Research has demonstrated the successful application of hydrophilic-lipophilic balanced (HLB) polymeric sorbents for the simultaneous extraction of the moderately nonpolar 2,6-Dichlorobenzonitrile and its more polar metabolite, BAM, from groundwater. researchgate.net The general SPE procedure involves conditioning the sorbent, loading the sample, washing away interferences, and finally eluting the analytes of interest with a small volume of an organic solvent. thermofisher.com
Table 1: Example of a Solid-Phase Extraction Protocol for 2,6-Dichlorobenzonitrile and Metabolites in Water researchgate.netnih.gov
| Step | Description |
|---|---|
| Sorbent | Hydrophilic-Lipophilic Balanced (HLB) Polymer |
| Sample | 250 mL Groundwater |
| Conditioning | Sequential washing with methanol (B129727) and purified water. |
| Sample Loading | Passing the water sample through the SPE cartridge. |
| Washing | Rinsing the cartridge with a weak solvent to remove interferences. |
| Elution | Eluting the retained analytes with a strong organic solvent (e.g., acetone). |
Solvent Extraction Methodologies
Solvent extraction remains a fundamental technique for isolating 2,6-Dichlorobenzonitrile and its derivatives from various matrices. velp.com This can be performed as a classic liquid-liquid extraction (LLE) or as part of a more modern, streamlined procedure like the QuEChERS method.
In LLE, a water sample is extracted with a water-immiscible organic solvent in which the analytes have high solubility. env.go.jp For instance, 2,6-dichlorobenzamide can be extracted from water using ethyl acetate. epa.gov The extract is then dried, concentrated, and subjected to further cleanup if necessary. epa.gov
The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a popular approach in pesticide residue analysis. youtube.com It involves an initial extraction and partitioning step using acetonitrile (B52724) and salting-out agents (e.g., magnesium sulfate, sodium chloride). sigmaaldrich.comxn--untersuchungsmter-bw-nzb.de This is followed by a dispersive SPE (dSPE) cleanup step to remove interfering matrix components. youtube.com The resulting extract in acetonitrile is suitable for both GC and LC analysis. xn--untersuchungsmter-bw-nzb.de
Table 2: Comparison of Solvent Extraction Methodologies
| Feature | Liquid-Liquid Extraction (LLE) | QuEChERS |
|---|---|---|
| Primary Solvent | Ethyl acetate, Dichloromethane env.go.jpepa.gov | Acetonitrile youtube.comsigmaaldrich.com |
| Principle | Partitioning between two immiscible liquid phases. env.go.jp | Acetonitrile salting-out extraction followed by dSPE cleanup. youtube.com |
| Throughput | Generally lower, can be laborious. sigmaaldrich.com | High, designed for rapid processing of many samples. xn--untersuchungsmter-bw-nzb.de |
| Solvent Volume | Typically higher. sigmaaldrich.com | Reduced solvent consumption (e.g., 10 mL per sample). xn--untersuchungsmter-bw-nzb.de |
| Cleanup | May require separate column chromatography. epa.gov | Integrated dispersive SPE (dSPE) step. youtube.com |
Derivatization Procedures for Enhanced Detection
Derivatization is a chemical modification process employed to enhance the analytical properties of a compound, particularly for gas chromatography. colostate.edu For 2,6-Dichlorobenzonitrile and its metabolites, derivatization is not always required for the parent compound but can be crucial for the analysis of more polar and less volatile metabolites, such as 2,6-dichlorobenzoic acid (2,6-DCBA). researchgate.netnih.gov The process converts polar functional groups (like -COOH) into less polar, more volatile, and more thermally stable derivatives. thermofisher.com This improves chromatographic peak shape, reduces adsorption in the GC system, and can enhance detector sensitivity. gcms.cz
A common approach is alkylation, specifically esterification, which converts carboxylic acids into their corresponding esters. gcms.cz This allows for the simultaneous analysis of the parent herbicide and its acidic metabolites in a single GC-MS run. researchgate.netnih.gov
Table 3: Purpose of Derivatization in GC Analysis
| Objective | Improvement Achieved |
|---|---|
| Increase Volatility | Converts polar metabolites (e.g., 2,6-dichlorobenzoic acid) into more volatile esters suitable for GC. thermofisher.com |
| Improve Thermal Stability | Prevents thermal decomposition of analytes in the hot GC injection port. colostate.edu |
| Enhance Chromatographic Properties | Results in sharper, more symmetrical peaks and better separation. gcms.cz |
| Enable Simultaneous Analysis | Allows for the combined analysis of the parent compound and its polar metabolites. researchgate.netnih.gov |
Chromatographic and Spectrometric Techniques
The separation and detection of 2,6-Dichlorobenzonitrile and its metabolites are predominantly accomplished using high-resolution chromatographic techniques coupled with mass spectrometry, which provides definitive identification and quantification.
Gas Chromatography-Mass Spectrometry (GC-MS) for Parent Compound and Metabolites
Gas Chromatography-Mass Spectrometry (GC-MS) is a robust and widely used technique for the analysis of 2,6-Dichlorobenzonitrile and its metabolites in environmental samples. cdc.gov The high separation efficiency of capillary GC combined with the high selectivity and sensitivity of MS detection makes it a powerful analytical tool. thermofisher.com
In a typical GC-MS analysis, the sample extract is injected into the GC, where the compounds are separated based on their volatility and interaction with the stationary phase of the column. As each compound elutes from the column, it enters the mass spectrometer, where it is ionized (commonly by electron ionization) and fragmented. thermofisher.com The resulting mass spectrum, which shows a unique fragmentation pattern, acts as a chemical fingerprint for identification, while the signal intensity is used for quantification. thermofisher.comgcms.cz Methods have been developed for the simultaneous determination of 2,6-Dichlorobenzonitrile, BAM, and 2,6-DCBA in groundwater using SPE followed by derivatization and GC-MS analysis. researchgate.netnih.gov
Table 4: Illustrative GC-MS Parameters for 2,6-Dichlorobenzonitrile Analysis
| Parameter | Typical Setting |
|---|---|
| GC Column | Capillary column (e.g., DB-5ms or equivalent) |
| Injection Mode | Splitless |
| Carrier Gas | Helium |
| Oven Program | Temperature gradient (e.g., 60°C to 280°C) |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| MS Detection | Selected Ion Monitoring (SIM) for enhanced sensitivity and specificity |
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Trace Analysis
For the trace analysis of more polar and thermally labile metabolites of 2,6-Dichlorobenzonitrile, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is often the method of choice. researchgate.net This technique is particularly well-suited for analyzing compounds in aqueous samples with minimal sample preparation and without the need for derivatization. ut.ee
LC-MS/MS offers exceptional sensitivity and selectivity, making it ideal for detecting contaminants at the very low concentrations often stipulated by environmental regulations. nih.gov The analysis involves separating the compounds using liquid chromatography, followed by detection with a tandem mass spectrometer. nih.gov In the mass spectrometer, a specific precursor ion for the target analyte is selected, fragmented, and then one or more specific product ions are monitored. This process, known as Multiple Reaction Monitoring (MRM), significantly reduces background noise and enhances specificity, allowing for reliable quantification at parts-per-trillion levels. gcms.cz Analytical methods combining SPE with LC-MS/MS have been successfully developed for the determination of BAM and its degradation products in groundwater. nih.govresearchgate.net
Table 5: Advantages of LC-MS/MS for Trace Analysis
| Advantage | Description |
|---|---|
| High Sensitivity | Capable of achieving extremely low limits of detection (LOD) and quantification (LOQ), often in the ng/L range. nih.govnih.gov |
| High Selectivity | The use of Multiple Reaction Monitoring (MRM) minimizes matrix interference and provides high confidence in analyte identification. gcms.cz |
| Broad Applicability | Suitable for a wide range of compounds, especially polar, non-volatile, and thermally labile analytes that are not amenable to GC. researchgate.net |
| No Derivatization | Direct analysis of polar metabolites like 2,6-dichlorobenzoic acid is possible without chemical modification. ut.ee |
Table of Compounds Mentioned
| Compound Name |
|---|
| 2,6-Dichlorobenzonitrile |
| 2,6-dichlorobenzamide |
| 2,6-dichlorobenzoic acid |
| Acetone |
| Acetonitrile |
| Dichloromethane |
| Ethyl acetate |
| Helium |
| Magnesium sulfate |
| Methanol |
Ultra-High Performance Liquid Chromatography (UHPLC) Applications
Ultra-High Performance Liquid Chromatography (UHPLC) has emerged as a powerful analytical tool in the research of 2,6-Dichlorobenzonitrile (DCBN) and its derivatives, offering significant advantages in speed and resolution over traditional High-Performance Liquid Chromatography (HPLC). chromatographyonline.com UHPLC methods are instrumental in the identification and quantification of DCBN and its degradation products in various matrices. For instance, a gradient UHPLC method coupled with a UV/Vis detector can be employed for stability testing, effectively separating the parent compound from its hydrolysis products, such as the corresponding di-carboxylic acid. oatext.com
The enhanced performance of UHPLC stems from the use of columns packed with sub-2 µm particles, which allows for faster separations without compromising resolution. chromatographyonline.com In the context of environmental analysis, UHPLC coupled with tandem mass spectrometry (MS/MS) provides a highly sensitive and efficient method for determining 2,6-dichlorobenzamide (BAM), a primary and persistent degradation product of DCBN, in water samples. researchgate.net Such methods can achieve low limits of detection, ensuring that concentrations well below regulatory limits, like the 0.1 µg·L⁻¹ level for pesticides in European Union drinking water, can be reliably measured. researchgate.net The rapid analysis time, often under 12 minutes, makes UHPLC suitable for high-throughput screening of multiple samples. researchgate.net
The table below illustrates a typical setup for UHPLC analysis of DCBN-related compounds.
Table 1: Example of UHPLC Method Parameters for Analysis of DCBN Degradation Products
| Parameter | Specification |
|---|---|
| Column | BDS HYPERSIL C18 (150 mm х 4.6 mm, 3.5 µm) |
| Mobile Phase | Gradient elution with a binary mixture of: A) Potassium dihydrogen phosphate (B84403) (pH 3.0, 0.02 M) B) Acetonitrile |
| Flow Rate | 0.8 ml/min |
| Column Temperature | 30°C |
| Detection | UV/Vis at 225 nm |
| Analysis Time | < 12 minutes |
Thin-Layer Chromatography (TLC) in Metabolic Studies
Thin-Layer Chromatography (TLC) serves as a versatile and cost-effective technique for the qualitative analysis and separation of metabolites in studies involving 2,6-Dichlorobenzonitrile. analyticaltoxicology.comresearchgate.net Its application in metabolic research is primarily for screening, identifying compounds present in a biological sample, and isolating metabolites for subsequent structural elucidation by other techniques like mass spectrometry. analyticaltoxicology.comnih.gov
In the context of DCBN metabolism, TLC can be used to separate various metabolites from biological matrices such as urine or bile. nih.gov The technique works by spotting a sample extract onto a plate coated with an adsorbent material, like silica (B1680970) gel, and developing it in a solvent system (mobile phase). Different metabolites will travel up the plate at different rates depending on their polarity and interaction with the stationary phase, allowing for their separation. researchgate.net
Preparative TLC, which uses thicker layers of adsorbent, can be employed to isolate sufficient quantities (1-100 mg) of specific DCBN metabolites. analyticaltoxicology.com These isolated compounds can then be used as reference materials or for detailed characterization. High-performance TLC (HPTLC) offers improved separation efficiency and reproducibility through the use of finer particle layers and automated instrumentation, making it suitable for more precise quantitative work. analyticaltoxicology.com TLC is particularly useful as a preliminary analytical method prior to more complex techniques like HPLC or UHPLC. researchgate.net
Infrared Spectroscopy (FTIR) and Raman Spectroscopy for Metabolite Characterization
Fourier Transform Infrared (FTIR) and Raman spectroscopy are powerful, non-destructive techniques used for the structural characterization of 2,6-Dichlorobenzonitrile and its metabolites. thermofisher.com Both methods provide a unique "spectral fingerprint" based on the vibrational modes of a molecule's chemical bonds, making them ideal for identifying unknown compounds and elucidating their structures. thermofisher.comnih.gov
FTIR spectroscopy measures the absorption of infrared light by a sample, providing detailed information about the functional groups present. thermofisher.com For DCBN metabolites, this could involve identifying hydroxyl (-OH), amine (-NH), or sulfhydryl (-SH) groups that have been added to the parent molecule during biotransformation. nih.govnih.gov
Raman spectroscopy, which measures the inelastic scattering of laser light, is complementary to FTIR. thermofisher.com While FTIR is highly sensitive to polar functional groups, Raman provides excellent information about non-polar bonds and aromatic rings, which are core structures in DCBN and its metabolites. spectroscopyonline.com This complementarity is crucial for a complete vibrational analysis. For example, studies on dichlorobenzonitrile isomers have utilized both techniques to perform a normal coordinate analysis, supporting the vibrational analysis and determination of force fields. nih.govnih.gov When characterizing metabolites, these combined spectroscopic approaches can confirm the identity of a compound by comparing its unique spectral fingerprint against reference libraries or theoretical calculations. thermofisher.com
Development of Quantitative Assays and Biomarkers
Enzyme-Linked Immunoassays (ELISA) for Metabolite Detection
Enzyme-Linked Immunosorbent Assay (ELISA) is a highly sensitive and specific immunochemical technique that has been successfully developed for the quantitative detection of 2,6-dichlorobenzamide (BAM), the major and persistent degradation product of 2,6-Dichlorobenzonitrile. researchgate.netnih.gov This makes ELISA a valuable tool for large-scale screening of environmental samples, particularly water, for contamination. nih.gov
The assay is typically a competitive ELISA, where BAM in a sample competes with a BAM-conjugate immobilized on the ELISA plate for binding to a limited amount of specific anti-BAM antibodies. The amount of antibody bound to the plate is then detected using a secondary antibody conjugated to an enzyme, which produces a measurable signal (e.g., colorimetric or chemiluminescent). researchgate.netmdpi.com The signal intensity is inversely proportional to the concentration of BAM in the sample.
These ELISA procedures are characterized by their high sensitivity, with detection limits often in the low nanogram-per-liter range, which is well below the maximum permissible concentration for pesticides in drinking water in many regions. researchgate.netnih.gov The high specificity of the antibodies ensures that there is minimal cross-reactivity with the parent compound, This compound (B1670455) (DCBN), or other structurally related molecules, ensuring accurate quantification of the target metabolite. researchgate.net
Table 2: Performance Characteristics of an ELISA for 2,6-Dichlorobenzamide (BAM) Detection
| Parameter | Value | Reference |
|---|---|---|
| Assay Format | Competitive ELISA based on direct covalent immobilization | researchgate.netnih.gov |
| Detection Limit (DL) | 0.02 µg/L (0.105 nM) | researchgate.net |
| IC₅₀ (50% Inhibition Concentration) | 0.19 µg/L | nih.gov |
| Specificity | Negligible cross-reaction with this compound and other metabolites | researchgate.net |
| Application | Large-scale screening of water samples | nih.gov |
Biomarkers of Exposure and Potential Toxicity (e.g., Glutathione (B108866) Conjugates in Nasal-Wash Fluid)
The identification of specific biomarkers is crucial for assessing human exposure to 2,6-Dichlorobenzonitrile and the potential for toxicity. nih.govepa.gov Research has identified glutathione (GSH) conjugates of DCBN (GS-DCBN) and their subsequent metabolites as highly promising biomarkers. nih.gov Glutathione conjugation is a key metabolic pathway for detoxifying reactive intermediates of xenobiotics. nih.govmdpi.com
In rodent models, DCBN is a potent nasal toxicant, a process dependent on metabolic bioactivation by cytochrome P450 enzymes in the nasal mucosa. nih.gov This bioactivation can lead to the formation of reactive intermediates that are subsequently conjugated with glutathione. Studies have shown that GS-DCBN and its metabolites are detectable not only in nasal tissues but also in nasal-wash fluid of mice treated with DCBN, even at sub-toxic doses. nih.gov
The levels of these glutathione-derived conjugates in nasal-wash fluid were found to increase in a dose-dependent manner with DCBN administration. nih.gov This finding is significant because it suggests that these molecules can serve as non-invasive biomarkers of exposure. mdpi.com Since human nasal mucosa also contains the necessary enzymes to bioactivate DCBN, the detection of GS-DCBN and its metabolites in human nasal-wash fluid could serve as a valuable indicator of DCBN exposure and potential nasal toxicity. nih.gov
Table 3: Key Research Findings on DCBN Biomarkers
| Biomarker | Matrix | Key Finding | Implication |
|---|---|---|---|
| Glutathione Conjugate of DCBN (GS-DCBN) and its metabolites | Nasal-Wash Fluid (in mice) | Levels increase with escalating DCBN doses and are detectable 24 hours post-treatment. | Can serve as a non-invasive biomarker of exposure. nih.gov |
| GS-DCBN and its metabolites | Nasal Mucosa (in mice) | Generated within the nasal mucosa, rather than other organs. | Directly reflects target tissue bioactivation and potential for localized toxicity. nih.gov |
| DCBN Bioactivation | Human Nasal Mucosa Microsomes | Capable of catalyzing the formation of GS-DCBN. | Suggests that findings in animal models may be relevant for human risk assessment. nih.gov |
Internal Standardization Strategies for Accurate Quantification
Internal standardization is a critical strategy employed in analytical chemistry to improve the precision and accuracy of quantitative measurements of 2,6-Dichlorobenzonitrile and its metabolites. youtube.com This technique is particularly important in complex analytical methods like UHPLC-MS/MS, where variability can be introduced during sample preparation, injection, and ionization.
The method involves adding a known and constant amount of a specific compound, the internal standard (IS), to every sample, calibrator, and quality control sample before any sample processing steps. The IS should be a compound that is chemically similar to the analyte (DCBN or its metabolite) but is not naturally present in the samples. An ideal IS would be an isotopically labeled version of the analyte (e.g., ¹³C- or ²H-labeled DCBN).
During analysis, the instrument response for the analyte is measured relative to the response of the internal standard. The ratio of the analyte's signal to the IS's signal is then used for quantification. youtube.com This approach effectively compensates for variations in sample volume, extraction efficiency, and instrument response drift. By normalizing the analyte's signal to that of the IS, the method corrects for potential sample loss during preparation and fluctuations in instrument performance, leading to more reliable and reproducible quantitative results. youtube.com
Mechanisms of Organismal Resistance and Selectivity
Physiological Basis of Differential Plant Susceptibility
The primary physiological responses to 2,6-Dichlorobenzonitrile that confer tolerance are centered around alterations in cell wall structure and enzymatic activity. These adaptations allow resistant plants to compensate for the disruption of cellulose (B213188) synthesis.
Comparative studies between plant species with differing susceptibility to 2,6-Dichlorobenzonitrile have been instrumental in elucidating the physiological basis of resistance. Suspension-cultured cells of various plants, including tomato (Lycopersicon esculentum), tobacco (Nicotiana tabacum), and barley (Hordeum bulbosum), have been adapted to grow in high concentrations of the herbicide frontiersin.orgscience.gov. These adapted cells exhibit significant modifications in their cell wall composition.
In dicotyledonous plants like tomato and tobacco, adapted cells show a marked reduction in the cellulose-xyloglucan network, which is the primary load-bearing structure in their cell walls frontiersin.org. To compensate for this loss, these cells increase the proportion of pectin polymers, specifically homogalacturonan and rhamnogalacturonan-like polymers agriculturejournals.cz. The integrity of these modified walls is largely maintained by calcium-bridged pectates frontiersin.org. This adaptation, however, comes at the cost of reduced tensile strength compared to non-adapted cells frontiersin.org.
In contrast, adapted monocotyledonous cells, such as those from barley endosperm, exhibit a different adaptive strategy. While cellulose levels are significantly reduced, these cells have normal to elevated levels of non-cellulosic polysaccharides and very little pectic material frontiersin.org. Surprisingly, the tensile strength of the cell walls in adapted barley cells is higher than in their non-adapted counterparts frontiersin.org. This increased strength is attributed to an altered pattern of cross-linking of wall polymers involving phenolic components frontiersin.org.
These comparative studies highlight that different plant lineages have evolved distinct physiological strategies to cope with the inhibition of cellulose synthesis by 2,6-Dichlorobenzonitrile.
Table 1: Comparative Cell Wall Modifications in Plant Species Adapted to 2,6-Dichlorobenzonitrile
| Feature | Resistant Dicotyledonous Plants (e.g., Tomato, Tobacco) | Resistant Monocotyledonous Plants (e.g., Barley) |
| Cellulose-Xyloglucan Network | Markedly Reduced | Reduced by approximately 70% |
| Primary Structural Component | Calcium-bridged pectates | Cross-linked non-cellulosic polysaccharides and phenolic components |
| Pectin Content | High proportion of homogalacturonan and rhamnogalacturonan | Very little |
| Tensile Strength | Considerably less than non-adapted cells | Higher than non-adapted cells |
| Cell Wall Porosity | Not significantly altered | Considerably reduced |
Increased peroxidase activity has been identified as a key factor in the tolerance of certain plants to 2,6-Dichlorobenzonitrile. Peroxidases are enzymes involved in a variety of physiological processes, including the biosynthesis of lignin (B12514952) and the cross-linking of cell wall components nih.govnih.gov.
In suspension-cultured bean cells habituated to grow in the presence of a lethal concentration of dichlobenil (B1670455), a constitutively increased peroxidase activity was observed nih.gov. This elevated enzyme activity is associated with stable changes in the cell wall, suggesting a role for peroxidases in reinforcing the cell wall structure in the absence of normal cellulose synthesis nih.gov. The increased peroxidase activity may contribute to the altered phenolic cross-linking observed in the cell walls of resistant monocots frontiersin.org. Peroxidases can catalyze the formation of phenolic-ester and phenolic-ether linkages, which can create a strong, alternative load-bearing network within the cell wall agriculturejournals.czsippe.ac.cn.
This enzymatic adaptation, coupled with the structural modifications of the cell wall, provides a robust physiological basis for tolerance to 2,6-Dichlorobenzonitrile in certain plant species.
Biochemical Pathways Conferring Resistance
Beyond physiological adaptations, biochemical mechanisms, particularly detoxification pathways, can play a role in conferring resistance to 2,6-Dichlorobenzonitrile.
Detoxification of xenobiotics, including herbicides, in organisms typically involves a multi-phase process nih.govresearchgate.net. While specific detoxification pathways for 2,6-Dichlorobenzonitrile in resistant plants are not extensively detailed in the available literature, general mechanisms can be inferred from studies on other organisms and herbicides.
In soil bacteria, the primary degradation pathway for 2,6-Dichlorobenzonitrile involves its transformation to 2,6-dichlorobenzamide (B151250) (BAM) by nitrile hydratase enzymes researchgate.net. This represents a Phase I detoxification reaction. Further degradation of BAM appears to be limited in these bacteria researchgate.net.
In animals, the metabolism of 2,6-Dichlorobenzonitrile involves hydroxylation to form 3- and 4-hydroxy-2,6-dichlorobenzonitriles, followed by conjugation with glucuronides and ethereal sulfates for excretion. This represents both Phase I (hydroxylation) and Phase II (conjugation) detoxification reactions. The formation of mercapturic acid derivatives has also been indicated, suggesting conjugation with glutathione (B108866), a common detoxification pathway mediated by glutathione S-transferases (GSTs).
It is plausible that resistant plants may employ similar biochemical pathways. These could include:
Hydroxylation: Catalyzed by cytochrome P450 monooxygenases.
Conjugation: With glucose, glutathione, or other molecules to increase water solubility and facilitate sequestration or transport.
These detoxification mechanisms would reduce the concentration of the active herbicide at its target site, the cellulose synthase complex, thereby conferring resistance.
Genetic and Molecular Basis of Resistance
The ability of some plants to resist the effects of 2,6-Dichlorobenzonitrile is ultimately encoded in their genetic material. While specific genes for resistance to this particular herbicide have not been definitively isolated in all resistant species, research on other cellulose biosynthesis inhibitors provides a strong model for the likely molecular mechanisms.
Studies on the herbicide isoxaben, which also inhibits cellulose synthesis, have shown that resistance in Arabidopsis thaliana is conferred by semi-dominant mutations in genes encoding cellulose synthase (CESA) isoforms agriculturejournals.cznih.gov. Specifically, point mutations in the IXR1 and IXR2 loci, which encode the AtCESA3 and AtCESA6 isoforms of cellulose synthase, respectively, lead to resistance agriculturejournals.cznih.gov. These mutations result in amino acid substitutions in the CESA proteins, rendering them insensitive to the herbicide without completely abolishing their function agriculturejournals.cz.
Given the similar mode of action of 2,6-Dichlorobenzonitrile, it is highly probable that a primary mechanism of genetic resistance involves mutations in the genes encoding the CESA subunits that make up the cellulose synthase complex. These mutations would likely alter the binding site of the herbicide on the enzyme, preventing its inhibitory action.
In addition to target-site mutations, the genetic basis of resistance could also involve the upregulation of genes involved in the physiological and biochemical resistance mechanisms described above. For instance, mutations in regulatory genes could lead to the constitutive overexpression of peroxidases or detoxification enzymes like cytochrome P450s and GSTs. Transcriptomic studies on plants resistant to other herbicides have revealed the upregulation of genes involved in biotransferase activity, antioxidant stress responses, and lipid metabolism, indicating a complex, multi-genic basis for resistance researchgate.net.
Q & A
Q. What is the mechanism of action of 2,6-dichlorobenzonitrile (DCB) in inhibiting cellulose biosynthesis, and how does it differ from other inhibitors like isoxaben?
DCB disrupts cellulose biosynthesis by interfering with cellulose synthase (CesA) complexes. Unlike isoxaben, which directly downregulates CesA gene expression, DCB upregulates CslF, CslH, and CslC genes while leaving CesA expression relatively unaltered. This suggests DCB acts via post-translational interference, such as mislocalization of CesA subunits at the plasma membrane . Methodologically, comparative qPCR and immunofluorescence microscopy are recommended to track gene expression and protein localization under DCB treatment.
Q. What safety protocols should be followed when handling DCB in laboratory settings?
DCB is classified as an environmentally hazardous substance (UN Transport Class 9) and a marine pollutant. Key precautions include:
- Use of PPE (gloves, goggles, lab coats) to avoid skin/eye contact.
- Fume hoods for aerosol mitigation during synthesis or weighing.
- Separate disposal of waste via certified hazardous waste contractors to prevent aquatic toxicity .
Refer to SDS modules 4 (First Aid) and 14 (Transport) for emergency protocols.
Q. How can DCB be synthesized and purified for experimental use?
DCB is synthesized via nucleophilic substitution reactions, such as polycondensation of 2,6-dichlorobenzonitrile with bisphenol-A in the presence of potassium salts . Electrochemical methods mediated by iodide ions offer an alternative, with chloride ions enhancing reaction efficiency . Post-synthesis, purification involves toluene extraction to remove sulfolane byproducts , followed by recrystallization in acetonitrile or methanol .
Advanced Research Questions
Q. How do contradictory reports on DCB’s toxicity inform experimental design in environmental studies?
While DCB is labeled "low-toxic" in herbicide formulations , its metabolite 2,6-dichlorobenzamide (BAM) persists in groundwater and exhibits chronic aquatic toxicity . Researchers must distinguish between acute (herbicidal) and chronic (ecological) toxicity by:
Q. What experimental approaches resolve contradictions in DCB’s inhibition of cellulose synthase activity?
Discrepancies arise from DCB’s indirect effects on CesA localization versus direct enzyme inhibition. To clarify:
- Use live-cell imaging (e.g., confocal microscopy with GFP-tagged CesA) to visualize DCB-induced mislocalization .
- Compare inhibition kinetics with isoxaben via in vitro cellulose synthase assays using membrane extracts .
Q. How can DCB degradation pathways be optimized to mitigate environmental persistence?
Microbial degradation by Aminobacter spp. involves hydrolyzing DCB to BAM, followed by dechlorination to 2-chlorobenzoic acid . To enhance degradation:
Q. What strategies improve the yield of DCB-derived polymers while minimizing byproducts?
In poly(arylene ether) synthesis, optimize reaction conditions by:
- Controlling stoichiometry of 2,6-dichlorobenzonitrile and bisphenol-A to reduce unreacted monomers.
- Using AIBN initiators at 65°C for 80 hours to achieve >95% conversion .
- Employing DMF or DMSO as solvents to enhance solubility of high-molecular-weight polymers .
Data Contradiction Analysis
Q. Why do studies report conflicting data on DCB’s cytotoxicity in mammalian systems?
Variability stems from differences in exposure models:
- Acute exposure (e.g., 48-hour fish E50 tests) shows moderate toxicity (272 ppm) .
- Chronic exposure upregulates cytochrome c oxidase inhibition, leading to neuro/cardiotoxicity . Standardize assays using OECD guidelines (e.g., OECD 203 for aquatic toxicity) and human cell lines (e.g., HepG2 for metabolic disruption studies).
Methodological Recommendations
- Synthetic Optimization : Monitor reaction progress via GC-MS for byproduct detection (e.g., 2-chloro-6-fluorobenzonitrile in sulpholane-mediated synthesis) .
- Environmental Monitoring : Use ribonuclease protection assays to detect antisense siRNAs in DCB-treated plant models, linking gene silencing to phenotypic changes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
